TrkA-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

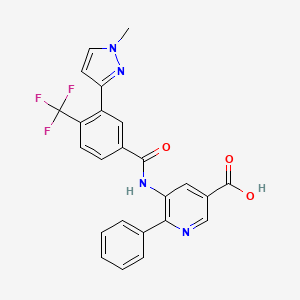

Structure

3D Structure

Properties

Molecular Formula |

C24H17F3N4O3 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

5-[[3-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)benzoyl]amino]-6-phenylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C24H17F3N4O3/c1-31-10-9-19(30-31)17-11-15(7-8-18(17)24(25,26)27)22(32)29-20-12-16(23(33)34)13-28-21(20)14-5-3-2-4-6-14/h2-13H,1H3,(H,29,32)(H,33,34) |

InChI Key |

MLKKBTKDOPHWET-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC(=C3)C(=O)O)C4=CC=CC=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

TrkA-IN-3: A Technical Guide to its Binding Affinity and Allosteric Inhibition of the TrkA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TrkA-IN-3, a potent and subselective allosteric inhibitor of the Tropomyosin receptor kinase A (TrkA). This document details the binding affinity of this compound, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Binding Affinity of this compound

This compound has been identified as a highly potent and selective inhibitor of the TrkA receptor. Its binding affinity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50), demonstrating its strong interaction with the target protein. A key feature of this compound is its remarkable selectivity for TrkA over other members of the Trk family, namely TrkB and TrkC.

| Compound | Target | IC50 (nM) | Selectivity vs. TrkB | Selectivity vs. TrkC | Binding Mechanism |

| This compound | TrkA | 22.4[1] | >8000-fold[1] | >8000-fold[1] | Allosteric[1] |

Experimental Protocol: Determination of this compound IC50

The binding affinity of this compound to the TrkA receptor was determined using a radiometric kinase assay. This method quantifies the phosphorylation of a substrate by the kinase, and the inhibition of this process by the test compound.

Materials and Reagents

-

TrkA Kinase: Recombinant human TrkA, kinase domain (e.g., expressed in Sf9 insect cells).

-

Substrate: Poly (4:1 Glu, Tyr) peptide.

-

ATP: Adenosine triphosphate, including radiolabeled [γ-³³P]ATP.

-

This compound: Synthesized and purified compound, dissolved in DMSO.

-

Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.

-

Stop Solution: 3% Phosphoric acid.

-

Filter Plates: 96-well filter plates.

-

Scintillation Counter: For measuring radioactivity.

Assay Procedure

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, the following components are added in order:

-

Assay buffer.

-

This compound at various concentrations (or DMSO for control).

-

Recombinant TrkA kinase.

-

Substrate (Poly (4:1 Glu, Tyr)).

-

-

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-³³P]ATP to each well.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Termination of Reaction: The reaction is stopped by adding the stop solution (3% phosphoric acid).

-

Filtration and Washing: The reaction mixture is transferred to a filter plate, and the substrate is captured on the filter membrane. The wells are washed multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.

-

Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (DMSO). The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.

TrkA Signaling Pathways and Inhibition by this compound

The TrkA receptor is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation. The primary signaling pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

As an allosteric inhibitor, this compound does not compete with ATP for binding to the kinase domain. Instead, it binds to a distinct, less conserved pocket on the TrkA protein. This binding induces a conformational change in the receptor, locking it in an inactive state and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.

The high selectivity of this compound for TrkA is attributed to its binding to a less conserved allosteric site, which differs significantly in structure from the corresponding regions in TrkB and TrkC. This sub-selectivity is a critical advantage in drug development, as it minimizes off-target effects and potential toxicities associated with the inhibition of other Trk family members.

References

The Role of TrkA Inhibitors in Neurotrophin Signaling: A Technical Guide to TrkA-IN-3 (TRK-IN-31 Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a critical mediator of neurotrophin signaling. The interaction between NGF and TrkA triggers a cascade of intracellular events crucial for neuronal survival, differentiation, and growth. Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer, making TrkA a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of TrkA inhibitors in modulating neurotrophin signaling, with a specific focus on the potent pan-Trk inhibitor, TRK-IN-31 hydrochloride. This document will detail its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Neurotrophin Signaling via TrkA

Neurotrophins, a family of secreted growth factors, play a pivotal role in the development and maintenance of the nervous system. NGF, the primary ligand for TrkA, binds to the extracellular domain of the receptor, inducing its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates the recruitment of adaptor proteins and the engagement of three major downstream signaling pathways:

-

RAS/MAPK Pathway: This pathway is primarily involved in promoting cell differentiation and survival.

-

PI3K/Akt Pathway: This cascade is crucial for cell survival and growth.

-

PLCγ Pathway: This pathway plays a role in synaptic plasticity and neurotransmitter release.

The sustained activation of these pathways is essential for the diverse biological effects of NGF, including neuronal growth and prevention of apoptosis.

TrkA-IN-3 (TRK-IN-31 Hydrochloride): A Potent Pan-Trk Inhibitor

While the user prompt specified "this compound," extensive research has identified a closely related and well-characterized compound, TRK-IN-31 hydrochloride . Given the similarities in nomenclature and its confirmed activity as a potent Trk inhibitor, this guide will focus on the available data for TRK-IN-31 hydrochloride. It is an orally active, small molecule inhibitor that demonstrates high selectivity and potent inhibition of Trk kinase activity.

Mechanism of Action

TRK-IN-31 hydrochloride acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain. By occupying this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This blockade of TrkA signaling effectively inhibits the cellular processes driven by NGF, such as proliferation and survival.

Quantitative Data

The inhibitory activity of TRK-IN-31 hydrochloride and a related compound, TRK-IN-29, has been quantified in various biochemical and cellular assays. The following tables summarize the available data.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| TRK-IN-31 hydrochloride | pan-Trk | 1.8 | Kinase Assay | [1] |

| TRK-IN-29 | TrkA (wild-type) | 5 | Kinase Assay | [2] |

| TRK-IN-29 | TrkC | 6 | Kinase Assay | [2] |

| TRK-IN-29 | TrkA G595R mutant | 9 | Kinase Assay | [2] |

| TRK-IN-29 | TrkA F589L mutant | 0.6 | Kinase Assay | [2] |

| TRK-IN-29 | TrkA G667C mutant | 18 | Kinase Assay | [2] |

Table 1: Biochemical Activity of Trk Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |

| TRK-IN-31 hydrochloride | Ba/F3-MPRIP-TRKA G667C | 81.4 | Antiproliferation Assay | [1] |

| TRK-IN-31 hydrochloride | Ba/F3-MPRIP-TRKA G595R | 131.4 | Antiproliferation Assay | [1] |

| TRK-IN-29 | Km-12 | 0.3 | Antiproliferation Assay | [2] |

| TRK-IN-29 | Ba/F3-TRKA G595R | 4.7 | Antiproliferation Assay | [2] |

| TRK-IN-29 | Ba/F3-TRKA G667C | 9.9 | Antiproliferation Assay | [2] |

Table 2: Cellular Activity of Trk Inhibitors

Selectivity Profile

TRK-IN-31 hydrochloride exhibits high selectivity for Trk kinases. In a panel of 92 different kinases, it demonstrated significant inhibitory activity primarily against TrkA, TrkB, and TrkC, with inhibition rates of 97-103%, as well as against CSF1R.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor.

Experimental Protocols

The characterization of TrkA inhibitors like TRK-IN-31 hydrochloride involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Detailed Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the TrkA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Add the test inhibitor (e.g., TRK-IN-31 hydrochloride) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Western Blot for TrkA Phosphorylation

Western blotting is used to detect the phosphorylation status of TrkA and downstream signaling proteins in cells treated with an inhibitor.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Culture cells expressing TrkA (e.g., Ba/F3-MPRIP-TRKA or MO-91 cells).

-

Treat the cells with the inhibitor (e.g., TRK-IN-31 hydrochloride) at various concentrations for a specified time (e.g., 2 hours).

-

Stimulate the cells with NGF to induce TrkA phosphorylation.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the level of TrkA phosphorylation relative to a total TrkA control.

-

Visualizations

Signaling Pathway Diagram

Caption: TrkA Signaling Pathway and Inhibition by this compound.

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: Workflow for ADP-Glo™ TrkA Kinase Assay.

Experimental Workflow: Western Blot for TrkA Phosphorylation

Caption: Workflow for Western Blot Analysis of TrkA Phosphorylation.

Conclusion

TrkA inhibitors, exemplified by the potent pan-Trk inhibitor TRK-IN-31 hydrochloride, represent a promising therapeutic strategy for diseases driven by aberrant neurotrophin signaling. The detailed characterization of these inhibitors through robust biochemical and cellular assays is essential for their development as clinical candidates. This technical guide provides a comprehensive overview of the role of this compound in the context of neurotrophin signaling, supported by quantitative data and detailed experimental protocols, to aid researchers in this critical area of drug discovery.

References

A Technical Guide to TrkA-IN-3: A Potent and Selective Allosteric Inhibitor of Tropomyosin Receptor Kinase A for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TrkA-IN-3, a novel, potent, and highly selective allosteric inhibitor of Tropomyosin Receptor Kinase A (TrkA). TrkA is a clinically validated target for the treatment of pain and is implicated in various cancers. This document consolidates the available data on this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental methodologies, to support further research and development efforts.

Introduction to TrkA and the Rationale for Selective Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling pathway is a key mediator of pain, particularly in chronic inflammatory and neuropathic conditions. While pan-Trk inhibitors have shown clinical efficacy, achieving selectivity for TrkA over the closely related TrkB and TrkC kinases is a significant therapeutic goal. This selectivity is desirable to minimize potential side effects associated with the inhibition of TrkB and TrkC, which are involved in neuronal survival and function in the central nervous system.

This compound, also referred to as compound 5 in its primary publication, was developed as a sub-selective, allosteric inhibitor of TrkA, designed to occupy a less conserved, non-ATP binding site, thereby achieving high selectivity.[1]

Mechanism of Action of this compound

This compound is an allosteric inhibitor of TrkA.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase ATP-binding pocket, allosteric inhibitors bind to a distinct site on the enzyme. This mode of action is key to this compound's remarkable selectivity over TrkB and TrkC, as the allosteric binding site is less conserved among the Trk family members. By binding to this allosteric site, this compound induces a conformational change in the TrkA protein that prevents its catalytic activity.

The following diagram illustrates the NGF-TrkA signaling pathway and the inhibitory action of this compound.

Figure 1: NGF-TrkA signaling pathway and the allosteric inhibition by this compound.

Quantitative Data and Selectivity Profile

This compound exhibits potent inhibition of TrkA with exceptional selectivity over other Trk family kinases. The quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

|---|---|

| TrkA | 22.4[1][2] |

| TrkB | > 180,000 |

| TrkC | > 180,000 |

Table 2: Kinase Selectivity Profile of this compound

| Parameter | Value |

|---|---|

| Selectivity (TrkA vs. TrkB) | > 8000-fold[1][2] |

| Selectivity (TrkA vs. TrkC) | > 8000-fold[1][2] |

Table 3: Kinase Inhibition Percentage at Specific Concentrations

| Compound | Concentration (µM) | % Inhibition of TrkA |

|---|---|---|

| This compound | 1 | 73.9%[2] |

| this compound | 0.1 | 64.8%[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

This protocol describes a typical biochemical assay to determine the IC50 values of an inhibitor against Trk kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human TrkA, TrkB, and TrkC.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound, dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Assay Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output via a luciferase reaction.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram illustrates the workflow for this kinase inhibition assay.

Figure 2: Experimental workflow for an in vitro Trk kinase inhibition assay.

The antinociceptive effects of this compound (as a prodrug) were evaluated in standard animal models of pain.[1]

Objective: To assess the efficacy of a prodrug of this compound in reducing pain responses in mice.

Models:

-

Hot Plate Test (Thermal Nociception):

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: Mice are administered the test compound (prodrug of this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection). At a specified time post-administration, each mouse is placed on the hot plate. The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Endpoint: An increase in the paw withdrawal latency compared to the vehicle-treated group indicates an antinociceptive effect.

-

-

Formalin-Induced Pain Model (Inflammatory Pain):

-

Procedure: Mice are pre-treated with the test compound or vehicle. A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of a hind paw.

-

Observation: The behavior of the mice is observed for a set period (e.g., 30 minutes). The time spent licking or biting the injected paw is recorded. This response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).

-

Endpoint: A reduction in the time spent licking/biting the paw during the late phase indicates an anti-inflammatory and antinociceptive effect.

-

Data Analysis:

-

For the hot plate test, the mean paw withdrawal latencies are compared between treatment groups.

-

For the formalin test, the mean time spent licking/biting is compared.

-

The effective dose 50 (ED50) can be calculated from the dose-response data. The prodrug of this compound was reported to have an ED50 of 7.8 mg/kg in these models.[1]

Drug Development and Logical Relationships

The development of a selective kinase inhibitor like this compound follows a structured process from initial discovery to a potential clinical candidate.

References

In Vitro Characterization of a TrkA-Selective Inhibitor: A Technical Guide

Introduction: Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene, is a critical mediator of nerve growth factor (NGF) signaling.[1][2] The NGF-TrkA pathway is essential for the development, survival, and function of neurons.[3][4] Dysregulation of TrkA signaling through overexpression, activating mutations, or oncogenic fusions has been implicated in various cancers and chronic pain conditions, making it a compelling therapeutic target.[5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective TrkA inhibitor. While the specific compound "TrkA-IN-3" is not extensively documented in publicly available literature, this document will use a well-characterized, non-active site TrkA-selective inhibitor, designated as "compound 3" in a key study, to illustrate the requisite experimental data, protocols, and mechanistic insights relevant to drug development professionals.[7]

TrkA Signaling Pathway

Upon binding its cognate ligand, NGF, TrkA receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively regulate cell survival, differentiation, and proliferation.[1][3][4]

Caption: Canonical TrkA signaling cascade initiated by NGF binding.

Biochemical Characterization: Kinase Inhibition

Biochemical assays are fundamental to determining an inhibitor's direct effect on enzyme activity. These assays typically use a purified recombinant kinase domain, a substrate, and ATP to measure the inhibitor's ability to block the phosphorylation reaction.

Data Presentation: Biochemical Potency

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| GVK-TrkI (Example) | TrkA | Z-lyte Kinase Assay | 12.5 | Non-ATP competitive mode of inhibition.[5] |

Note: Specific biochemical IC50 data for "compound 3" from the primary reference is not provided; the table uses data for another TrkA inhibitor, GVK-TrkI, as an illustrative example of how such data is presented.[5]

Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9]

-

Reaction Setup : In a 96-well plate, combine the recombinant TrkA enzyme, the specific substrate (e.g., Poly (4:1 Glu, Tyr)), and the test inhibitor (e.g., this compound) at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

-

Initiation : Start the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40-60 minutes).

-

ADP Detection (Step 1) : Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[8]

-

ADP Detection (Step 2) : Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate at room temperature for 30 minutes.[8]

-

Data Acquisition : Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the TrkA kinase activity.

-

Analysis : Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase activity and fitting the data to a dose-response curve.

Caption: Workflow for a typical luminescent-based kinase assay.

Cellular Characterization: Potency and Selectivity

Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context, assessing its ability to cross the cell membrane and engage its target to block downstream signaling.

Data Presentation: Cellular Potency and Selectivity

The representative "compound 3" demonstrated micromolar potency against TrkA in a cell-based assay and showed significant selectivity over other Trk family members.[7]

| Compound | Target | Cell-Based Assay | IC50 (nM) | Selectivity vs. TrkA |

| "compound 3" | TrkA | PathHunter Assay | ~1000 | - |

| "compound 3" | TrkC | PathHunter Assay | > 27,000 | > 27-fold |

| "compound 3" | TrkB | Not specified | - | > 10-fold (stated) |

Data sourced from PNAS, "Structural characterization of nonactive site, TrkA-selective kinase inhibitors".[7]

Experimental Protocol: In-Cell ELISA for TrkA Phosphorylation

This method quantifies the phosphorylation of TrkA within cells that endogenously express a constitutively active TrkA fusion protein (e.g., KM12 cells with TPM3-NTRK1) or cells engineered to express TrkA.[10]

-

Cell Culture : Seed TrkA-expressing cells (e.g., KM12) in a 96-well cell culture plate and grow to a suitable confluency.

-

Compound Treatment : Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 2 hours).

-

Fixation and Permeabilization : Wash the cells with PBS, then fix them using a formaldehyde-based solution. Following fixation, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.

-

Blocking : Add a blocking buffer (e.g., containing BSA or non-fat milk) to reduce non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the cells with a primary antibody specific for the phosphorylated form of TrkA (e.g., anti-p-TrkA Tyr674/675).

-

Secondary Antibody Incubation : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Signal Development : Add an HRP substrate (e.g., TMB). The enzyme converts the substrate into a detectable colored or chemiluminescent product.

-

Normalization and Detection : Stop the reaction and measure the absorbance or luminescence. To normalize for cell number, a second measurement can be made using a total protein stain or an antibody against a housekeeping protein.

-

Analysis : Determine the IC50 by plotting the normalized signal against the inhibitor concentration.

References

- 1. Trk receptor - Wikipedia [en.wikipedia.org]

- 2. Characterization of TRKA signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 4. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. promega.com [promega.com]

- 9. TRKA Kinase Enzyme System [promega.jp]

- 10. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TrkA-IN-3 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and a key player in the development and function of the nervous system.[1][2] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and the progression of certain cancers.[1][3][4] As such, TrkA has emerged as a promising therapeutic target. TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA, demonstrating significant potential for investigating the therapeutic effects of TrkA blockade in preclinical in vivo models.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo research settings.

Mechanism of Action

This compound functions as a potent and subselective allosteric inhibitor of TrkA with an IC50 of 22.4 nM.[5] It exhibits remarkable selectivity, with over 8000-fold greater potency for TrkA compared to its closely related family members, TrkB and TrkC.[5] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7][8] By binding to an allosteric site, this compound prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of TrkA and the subsequent activation of these downstream pathways.

Signaling Pathway

The signaling cascade initiated by TrkA activation is multifaceted, influencing a range of cellular processes. A diagrammatic representation of the key pathways is provided below.

Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (TrkA) | 22.4 nM | [5] |

| Selectivity | >8000-fold vs. TrkB/TrkC | [5] |

Experimental Protocols

While specific in vivo studies for this compound are not yet widely published, the following protocols are based on established methodologies for other selective Trk inhibitors, such as Larotrectinib and Entrectinib, and can be adapted for this compound.[8][9] It is crucial to perform pilot studies to determine the optimal dosage, administration route, and timing for your specific animal model and experimental endpoint.

Protocol 1: Evaluation of this compound in a Xenograft Cancer Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow:

Caption: Workflow for a Xenograft Tumor Model Study.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Appropriate cancer cell line with known TrkA expression or fusion (e.g., colorectal cancer line KM12)[5][10]

-

Immunocompromised mice (e.g., nude or SCID)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in the vehicle. Administer this compound or vehicle to the respective groups, typically via oral gavage, once or twice daily. Dosing will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, based on data from other Trk inhibitors.[11]

-

Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.

-

Endpoint and Analysis: At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint, euthanize the mice. Excise the tumors and, if desired, collect blood and other tissues. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blotting for phosphorylated TrkA) and the remainder fixed for histological analysis.

-

Data Analysis: Calculate tumor volume (e.g., using the formula: (Length x Width²)/2). Determine the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Protocol 2: Assessment of this compound in a Pain Model

This protocol provides a framework for evaluating the analgesic effects of this compound in a rodent model of inflammatory or neuropathic pain.

Experimental Workflow:

Caption: Workflow for a Pain Model Study.

Materials:

-

This compound

-

Vehicle

-

Rodents (rats or mice)

-

Pain induction agent (e.g., Complete Freund's Adjuvant - CFA) or surgical instruments for nerve ligation

-

Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

-

Pain Model Induction:

-

Inflammatory Pain: Inject a small volume of CFA into the plantar surface of one hind paw.

-

Neuropathic Pain: Perform a surgical procedure such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.

-

-

Baseline Behavioral Testing: Before drug administration, acclimate the animals to the testing environment and measure their baseline pain responses.

-

Drug Administration: Administer this compound or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection). The dose will need to be optimized.

-

Post-treatment Behavioral Testing: At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess the pain responses.

-

Data Analysis: Calculate the change in paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) from baseline for each animal. Compare the responses in the this compound treated groups to the vehicle control group.

Conclusion

This compound is a valuable research tool for elucidating the role of TrkA signaling in health and disease. Its high potency and selectivity make it an excellent candidate for in vivo studies targeting cancer and pain. The provided protocols offer a starting point for designing and executing robust preclinical experiments. Researchers are strongly encouraged to perform preliminary dose-finding and pharmacokinetic studies to optimize the experimental conditions for their specific models.

References

- 1. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-nerve growth factor in pain management: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 7. Trk receptor - Wikipedia [en.wikipedia.org]

- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for TrkA Phosphorylation Analysis using TrkA-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in neuronal survival, differentiation, and pain signaling. The activation of TrkA is initiated by NGF binding, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for mediating the biological effects of NGF. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it an attractive target for therapeutic intervention.

TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA. Its specific mechanism of action and high selectivity make it a valuable tool for studying TrkA signaling and for the development of novel therapeutics. This document provides a detailed protocol for utilizing this compound to investigate its inhibitory effect on TrkA phosphorylation via Western blot analysis.

This compound Properties

| Property | Value | Reference |

| IC50 | 22.4 nM | [1][2] |

| Mechanism of Action | Allosteric Inhibitor | [1][2] |

| Selectivity | >8000-fold for TrkA over TrkB and TrkC | [1][2] |

| Kinase Inhibition (1 µM) | 73.9% | [1] |

| Kinase Inhibition (0.1 µM) | 64.8% | [1] |

| Molecular Formula | C24H17F3N4O3 | [2] |

| Solubility | DMSO | [2] |

TrkA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the activation of TrkA by NGF and the subsequent downstream signaling cascades. This compound, as an allosteric inhibitor, binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the kinase from functioning, thereby blocking the phosphorylation of TrkA and the activation of downstream effectors.

Western Blot Protocol for TrkA Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cell-based assay.

Experimental Workflow

Materials and Reagents

-

Cell Line: A cell line expressing TrkA (e.g., PC12, SH-SY5Y, or transfected cell lines).

-

This compound (Stock solution prepared in DMSO).

-

Nerve Growth Factor (NGF) .

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

-

SDS-PAGE Gels .

-

Transfer Buffer .

-

PVDF or Nitrocellulose Membranes .

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (recommended dilution 1:2000-1:5000).

-

Chemiluminescent Substrate (ECL).

Experimental Procedure

-

Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control. d. Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody (anti-phospho-TrkA or anti-total TrkA) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-TrkA signal to the total TrkA signal for each sample.

Expected Results and Interpretation

Treatment with NGF should induce a strong band corresponding to phosphorylated TrkA in the vehicle-treated control cells. Pre-treatment with this compound is expected to show a dose-dependent decrease in the intensity of the phospho-TrkA band, while the total TrkA levels should remain relatively constant across all lanes. The quantitative data can be plotted to generate a dose-response curve and determine the in-cell IC50 of this compound.

Troubleshooting

-

High Background: Ensure adequate blocking and washing steps. Consider using a different blocking agent or increasing the number of washes. Milk should be avoided as a blocking agent for phosphoprotein detection due to the presence of casein.[6]

-

Weak or No Signal: Confirm protein transfer efficiency. Check the activity of the primary and secondary antibodies. Ensure that the ECL substrate has not expired. Increase the amount of protein loaded.

-

Multiple Bands: This may be due to non-specific antibody binding or protein degradation. Ensure that protease and phosphatase inhibitors are always included in the lysis buffer.[6][7] Optimize antibody dilutions.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its inhibitory effects on TrkA phosphorylation, contributing to a better understanding of TrkA signaling and the development of novel therapeutic strategies.

References

- 1. absave.com [absave.com]

- 2. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. TrkA Antibody (#2505) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

Application Notes and Protocols for Neurite Outgrowth Assay with TrkA-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth is a fundamental process in neuronal development and regeneration, characterized by the extension of axons and dendrites from the neuronal cell body. This process is critical for the formation of functional neural circuits. The Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF), plays a pivotal role in mediating neuronal survival, differentiation, and neurite extension. Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways, which are essential for promoting neurite outgrowth.[1][2]

TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA, with a reported IC50 of 22.4 nM.[3] Its remarkable selectivity, over 8000-fold for TrkA compared to TrkB and TrkC, makes it an invaluable tool for dissecting the specific role of TrkA signaling in various cellular processes, including neurite outgrowth, and for the development of targeted therapeutics for conditions such as pain.[3][4]

These application notes provide a detailed protocol for utilizing this compound in a neurite outgrowth assay using the well-established PC12 cell line model. PC12 cells, derived from a rat pheochromocytoma, respond to NGF by ceasing proliferation and differentiating into sympathetic neuron-like cells, characterized by the extension of neurites.[5][6] This makes them an ideal system for studying the effects of TrkA inhibition on neuronal differentiation.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on NGF-induced neurite outgrowth in PC12 cells. By treating the cells with a range of this compound concentrations in the presence of NGF, a dose-dependent inhibition of neurite extension can be observed and quantified. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) of this compound. The primary endpoints measured are the percentage of cells bearing neurites and the average length of the longest neurite per cell.

Data Presentation

The following tables summarize representative quantitative data for the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.

Note: This data is illustrative and based on the known potency of this compound and typical results from similar TrkA inhibitors. Actual results may vary depending on experimental conditions.

Table 1: Dose-Dependent Inhibition of Neurite Outgrowth by this compound

| This compound Concentration (nM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Longest Neurite Length (µm) (Mean ± SD) |

| 0 (NGF only) | 85 ± 5 | 45 ± 8 |

| 1 | 78 ± 6 | 41 ± 7 |

| 10 | 62 ± 7 | 33 ± 6 |

| 25 (approx. IC50) | 45 ± 5 | 24 ± 5 |

| 50 | 28 ± 4 | 15 ± 4 |

| 100 | 15 ± 3 | 8 ± 3 |

| 500 | 5 ± 2 | 3 ± 2 |

| No NGF Control | < 5 | < 5 |

Table 2: Summary of this compound Activity

| Parameter | Value |

| IC50 (Neurite Outgrowth Inhibition) | ~25 nM |

| IC50 (TrkA Kinase Inhibition) | 22.4 nM[3] |

| Selectivity | >8000-fold for TrkA over TrkB/TrkC[3][4] |

| Mechanism of Action | Allosteric TrkA Inhibitor[3] |

Experimental Protocols

Materials and Reagents

-

PC12 cell line (ATCC® CRL-1721™)

-

This compound (e.g., MedchemExpress, HY-151948)

-

Nerve Growth Factor (NGF) (e.g., Sigma-Aldrich, N6644)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Poly-L-lysine

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde

-

Microscopy imaging system with analysis software

Cell Culture

-

Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Neurite Outgrowth Assay Protocol

-

Plate Coating: Coat 24-well plates with poly-L-lysine solution (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at room temperature. Aspirate the solution and wash the wells twice with sterile PBS before seeding the cells.

-

Cell Seeding: Seed PC12 cells at a density of 1 x 10^5 cells per well in the coated 24-well plates and allow them to attach for 24 hours.[1]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in low-serum medium (DMEM with 1% horse serum) to achieve the desired final concentrations.

-

Treatment:

-

After 24 hours of cell attachment, gently remove the culture medium.

-

Add the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (DMSO) and a negative control (no NGF).

-

Immediately add NGF to all wells (except the negative control) to a final concentration of 50 ng/mL.[1][5]

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation: After the incubation period, gently aspirate the medium and fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Acquire images of multiple random fields per well using a phase-contrast or bright-field microscope.

-

Quantification:

-

A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.

-

Quantify the percentage of neurite-bearing cells by counting at least 200 cells per well.

-

Measure the length of the longest neurite for each neurite-bearing cell using image analysis software.

-

Visualizations

TrkA Signaling Pathway and Inhibition by this compound

Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Neurite Outgrowth Assay

Caption: Experimental Workflow for the Neurite Outgrowth Assay.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Nerve growth factor-induced neurite outgrowth is potentiated by stabilization of TrkA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. mdpi.com [mdpi.com]

- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TrkA-IN-3 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to TrkA and its Role in Neurodegenerative Diseases

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). The binding of NGF to TrkA triggers a signaling cascade crucial for the survival, differentiation, and function of neurons.[1][2] This signaling is particularly important for cholinergic neurons in the basal forebrain, which are significantly affected in Alzheimer's disease. Dysregulation of the NGF-TrkA signaling pathway is implicated in the pathogenesis of neurodegenerative diseases. Consequently, small molecule inhibitors of TrkA are valuable tools for dissecting the role of this pathway in disease progression and for developing potential therapeutic agents. TrkA-IN-3 is a potent and selective inhibitor of TrkA, designed for in vitro and in vivo studies to probe the therapeutic hypothesis of TrkA inhibition in neurodegenerative disorders.

Mechanism of Action of TrkA Inhibitors

TrkA inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TrkA kinase domain, preventing the phosphorylation of TrkA and subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by TrkA activation include the Ras/MAPK pathway, which is involved in cell differentiation and survival, the PI3K/Akt pathway, crucial for cell survival and growth, and the PLCγ pathway, which plays a role in synaptic plasticity.[1] By blocking these pathways, TrkA inhibitors can be used to study the consequences of reduced TrkA signaling in various cellular and animal models of neurodegenerative diseases.

Data Presentation: In Vitro Profile of this compound

The following table summarizes the in vitro biochemical and cellular activity of this compound. Disclaimer: The following data is presented for illustrative purposes and may not represent the actual values for this compound.

| Parameter | This compound | Entrectinib |

| TrkA Kinase Inhibition (IC50) | 5 nM | 1 nM |

| TrkB Kinase Inhibition (IC50) | 150 nM | 3 nM |

| TrkC Kinase Inhibition (IC50) | 200 nM | 5 nM |

| Cellular p-TrkA Inhibition (IC50) in SH-SY5Y cells | 25 nM | 10 nM |

| SH-SY5Y Cell Proliferation Inhibition (IC50) | 1 µM | 0.5 µM |

Experimental Protocols

Protocol 1: In Vitro TrkA Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of this compound against purified human TrkA kinase.

Materials:

-

Recombinant human TrkA kinase (Promega, Cat. No. V2671 or similar)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

TrkA Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[3]

-

Substrate: Poly(Glu, Tyr) 4:1 (Sigma, Cat. No. P0275)

-

ATP

-

This compound

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Further dilute these solutions in TrkA Kinase Buffer to a 2X final concentration.

-

Enzyme and Substrate Preparation: Dilute the recombinant TrkA kinase and substrate in TrkA Kinase Buffer to a 2X final concentration.

-

Reaction Setup:

-

Add 1 µl of the 2X this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[3]

-

Add 2 µl of the 2X TrkA kinase solution to each well.[3]

-

Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mixture to each well.[3] The final ATP concentration should be at its Km for TrkA.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well.[3]

-

Incubation: Incubate the plate at room temperature for 40 minutes.[3]

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well.[3]

-

Incubation: Incubate the plate at room temperature for 30 minutes.[3]

-

Data Acquisition: Record the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-TrkA Inhibition Assay in SH-SY5Y Cells

This protocol measures the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Nerve Growth Factor (NGF)

-

This compound

-

DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80-90% confluency.

-

Serum Starvation: Serum starve the cells for 4-6 hours in serum-free medium.

-

Compound Treatment: Pretreat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

NGF Stimulation: Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-TrkA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-TrkA and anti-β-actin antibodies for loading controls.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-TrkA signal to the total TrkA signal.

-

Calculate the percent inhibition of TrkA phosphorylation for each concentration of this compound relative to the NGF-stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: TrkA Signaling Pathway.

Caption: Experimental Workflow for a TrkA Inhibitor.

References

Application of TrkA-IN-3 in Cancer Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TrkA-IN-3, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA), in cancer research. TrkA is a clinically validated target in various malignancies, and this compound offers a valuable tool for investigating the role of TrkA signaling in cancer biology and for preclinical drug development.

Application Notes

This compound is a powerful research tool for elucidating the cellular and molecular mechanisms driven by TrkA signaling in cancer. As a potent, subselective, and allosteric inhibitor, it is particularly useful for studying cancers with NTRK1 gene fusions, TrkA overexpression, or activating mutations. Its high selectivity allows for precise interrogation of TrkA-dependent pathways with minimal off-target effects on TrkB and TrkC.

Key Applications in Cancer Research:

-

Inhibition of Cancer Cell Proliferation: this compound can be used to assess the dependence of cancer cell lines on TrkA signaling for their growth and survival.

-

Induction of Apoptosis: Investigate the ability of this compound to induce programmed cell death in TrkA-driven cancer models.

-

Elucidation of Signaling Pathways: As a selective inhibitor, this compound is ideal for dissecting the downstream signaling cascades regulated by TrkA, such as the RAS/MAPK and PI3K/AKT pathways.

-

In Vivo Efficacy Studies: Evaluate the anti-tumor activity of this compound in preclinical cancer models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).

-

Drug Resistance Studies: Investigate mechanisms of resistance to TrkA-targeted therapies and explore potential combination strategies.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| IC50 (TrkA) | 22.4 nM | Potent inhibition of TrkA kinase activity. |

| Selectivity | >8000-fold | Highly selective for TrkA over TrkB and TrkC, minimizing off-target effects. |

| Kinase Inhibition | 73.9% | Percentage of TrkA kinase inhibition observed at a concentration of 1 µM. |

| Kinase Inhibition | 64.8% | Percentage of TrkA kinase inhibition observed at a concentration of 0.1 µM. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TrkA signaling pathway and a general experimental workflow for evaluating TrkA inhibitors.

Caption: TrkA Signaling Pathway in Cancer.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer research.

Protocol 1: In Vitro TrkA Kinase Activity Assay

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of this compound.[1][2]

Materials:

-

Recombinant human TrkA enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

ATP

-

TrkA substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.

-

Prepare a solution of TrkA enzyme in kinase buffer.

-

Prepare a solution of substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).

-

Add 10 µL of the TrkA enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection (using ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cancer Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.[3][4][5][6][7]

Materials:

-

TrkA-dependent cancer cell line (e.g., KM12, SH-SY5Y with TrkA overexpression)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

TrkA-dependent cancer cell line (e.g., KM12)

-

Matrigel (optional)

-

This compound

-

Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio, optional).

-

Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Compound Administration:

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Measurement:

-

Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Study Termination and Analysis:

-

Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

References

- 1. promega.com [promega.com]

- 2. TRKA Kinase Enzyme System [promega.sg]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

Application Notes & Protocols: Investigating Pain Pathways with TrkA-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nerve Growth Factor (NGF) is a pivotal neurotrophin that becomes upregulated during chronic inflammatory and neuropathic pain states.[1] Its binding to the high-affinity Tropomyosin receptor kinase A (TrkA) on nociceptive sensory neurons triggers a cascade of signaling events that sensitize these neurons, contributing to hyperalgesia and allodynia.[2][3] The NGF-TrkA signaling axis is a well-validated target for the development of novel analgesics.[1][4] Small molecule inhibitors of TrkA kinase activity represent a promising therapeutic strategy to block this pathological signaling.[1]

TrkA-IN-3 is a potent and highly selective allosteric inhibitor of TrkA.[5][6] Its specificity makes it an excellent tool for dissecting the role of TrkA in pain signaling, distinct from the functions of the related TrkB and TrkC receptors.[5][6] These application notes provide detailed protocols for characterizing the activity of this compound and evaluating its analgesic efficacy in established preclinical models of pain.

Compound Profile: this compound

This compound is characterized as a potent, subselective, and allosteric inhibitor of TrkA, demonstrating significant selectivity over other Trk family kinases.[5][6]

| Property | Value | Reference |

| Target | Tropomyosin receptor kinase A (TrkA) | [5][6] |

| Mechanism of Action | Allosteric Inhibitor | [5][6] |

| IC₅₀ (TrkA) | 22.4 nM | [5][6] |

| Selectivity | >8000-fold selectivity for TrkA over TrkB and TrkC | [5][6] |

| Primary Application | Preclinical research of pain | [5][6] |

TrkA Signaling in Nociception

Upon binding NGF, the TrkA receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades critical for nociceptor sensitization.[7] These include the MAPK/Erk, PI3K/Akt, and PLCγ pathways, which collectively lead to changes in gene expression and rapid modulation of ion channel activity, lowering the threshold for pain perception.[1][8]

Application Note 1: In Vitro Characterization of this compound

Objective: To biochemically and cellularly confirm the potency and selectivity of this compound.

Protocol 1: In Vitro Kinase Assay (Biochemical)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

ATP and appropriate kinase buffer

-

Biotinylated peptide substrate (e.g., Poly-Glu-Tyr, 4:1)

-

This compound (serial dilutions in DMSO)

-

Detection reagents (e.g., HTRF®, LANCE® Ultra, or ADP-Glo™)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Final DMSO concentration should be ≤1%.

-

Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase (TrkA, TrkB, or TrkC) and the biotinylated peptide substrate to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for each kinase).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and proceed with detection according to the manufacturer's protocol (e.g., by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF).

-

Read the plate on a suitable plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based TrkA Autophosphorylation Assay

This protocol measures the ability of this compound to inhibit NGF-induced TrkA activation in a cellular context.

Materials:

-

PC12 cells or HEK293 cells stably overexpressing human TrkA.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Nerve Growth Factor (NGF).

-

This compound (serial dilutions in DMSO).

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Assay kits for detecting phosphorylated TrkA (pTrkA) (e.g., ELISA, Western Blot, or AlphaLISA®).

Procedure:

-

Seed cells in 96-well culture plates and grow to ~80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes at 37°C. Include non-stimulated controls.

-

Aspirate the medium and lyse the cells on ice with cold lysis buffer.

-

Quantify the level of pTrkA (Tyr490) and total TrkA in the cell lysates using a suitable immunoassay.

-

Normalize the pTrkA signal to the total TrkA signal.

-

Calculate percent inhibition relative to the NGF-stimulated vehicle control and determine the IC₅₀ value.

Application Note 2: Efficacy in a Model of Inflammatory Pain

Objective: To evaluate the analgesic efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain.

The CFA model is characterized by intense local inflammation, edema, and long-lasting thermal and mechanical hypersensitivity, mimicking chronic inflammatory pain states.

Protocol 3: CFA-Induced Inflammatory Pain in Rodents

Materials:

-

Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

-

Complete Freund's Adjuvant (CFA).

-

This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80).

-

Positive control (e.g., Celecoxib or Morphine).

-

Equipment for behavioral testing: von Frey filaments (for mechanical allodynia) and a plantar test apparatus (Hargreaves test for thermal hyperalgesia).

Procedure:

-

Habituation: Acclimate animals to the testing environment and equipment for 2-3 days prior to the experiment.

-

Baseline Testing (Day -1): Measure baseline paw withdrawal thresholds (PWT) to von Frey filaments and paw withdrawal latencies (PWL) to the radiant heat source for both hind paws.

-

Induction (Day 0): Briefly anesthetize the animals. Inject 100 µL (rats) or 20 µL (mice) of CFA into the plantar surface of the left hind paw. Inject the contralateral paw with saline.

-

Confirmation of Hypersensitivity (Day 1): Re-measure PWT and PWL to confirm the development of significant mechanical allodynia and thermal hyperalgesia in the CFA-injected paw.

-

Drug Administration (Therapeutic Dosing): Randomize animals into treatment groups (e.g., Vehicle, this compound at various doses, Positive Control). Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Post-Dose Behavioral Testing: Assess PWT and PWL at multiple time points after drug administration (e.g., 1, 3, 6, and 24 hours post-dose).

-

Data Analysis: Compare the PWT and PWL of the this compound treated groups to the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). Calculate the percent reversal of hypersensitivity.

Expected Quantitative Data (Table Format)